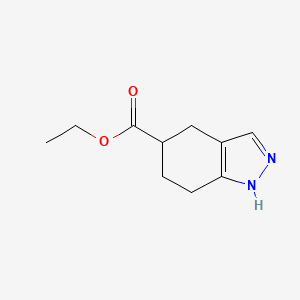

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSSLPZFSXHQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728996 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792848-34-1 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have garnered attention for a wide range of biological activities, including their roles as kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, offering insights into its preparation and detailed analysis for researchers in drug discovery and development.

Strategic Synthesis of the Tetrahydroindazole Core

The construction of the 4,5,6,7-tetrahydro-1H-indazole ring system is a cornerstone of synthetic organic chemistry, with several established methodologies. A prevalent and effective approach involves the condensation of a cyclic β-ketoester with a hydrazine derivative. This strategy offers a direct and often high-yielding route to the desired heterocyclic framework.

A plausible and efficient synthetic pathway to Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate commences with the reaction of ethyl 2-oxocyclohexane-1-carboxylate with hydrazine. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially forms a hydrazone with the ketone functionality of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring fused to the cyclohexane backbone.

Conceptual Synthetic Pathway

Caption: A generalized workflow for the synthesis of the target molecule.

In-Depth Characterization: Confirming Structure and Purity

Rigorous characterization is paramount to ensure the identity and purity of the synthesized Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to reveal characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the tetrahydro- portion of the indazole ring will likely appear as a series of multiplets in the aliphatic region. A key signal would be the N-H proton of the indazole ring, which is typically a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the fused ring system. The number of signals will correspond to the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups present. Key absorption bands to look for include:

-

A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

-

A strong absorption band around 1730-1700 cm⁻¹ due to the C=O stretching of the ester group.

-

C-H stretching vibrations in the 3000-2800 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (C₁₀H₁₄N₂O₂), which is approximately 194.23 g/mol .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound. A single sharp peak under various solvent conditions would indicate a high degree of purity.

A Validated Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Materials:

-

Ethyl 2-oxocyclohexane-1-carboxylate

-

Hydrazine hydrate

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 2-oxocyclohexane-1-carboxylate (1 equivalent) and absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a solid.

Data Summary Table

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Solid |

| ¹H NMR | Signals for ethyl ester, aliphatic protons, and N-H proton. |

| ¹³C NMR | Signals for carbonyl, ethyl group, and ring carbons. |

| IR (cm⁻¹) | ~3300 (N-H), ~1715 (C=O), ~2950 (C-H) |

| Mass Spec (m/z) | [M]+ at ~194 |

Conclusion and Future Directions

The synthesis and thorough characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate are critical for its advancement in drug discovery programs. The methodologies outlined in this guide provide a robust framework for obtaining this valuable building block in high purity. Future work could focus on the derivatization of the ester and the indazole nitrogen to explore the structure-activity relationships of this promising scaffold in various therapeutic areas. The development of more sustainable and scalable synthetic routes will also be crucial for its potential large-scale applications.

References

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

Novel Synthesis Routes for Substituted 4,5,6,7-Tetrahydro-1H-Indazoles: A Guide for Medicinal Chemists

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework ideal for precise substituent placement, enabling high-affinity interactions with biological targets. This guide provides an in-depth exploration of novel and efficient synthetic routes to this valuable heterocyclic system. Moving beyond classical condensation methods, we will dissect modern strategies including multicomponent reactions, domino cyclizations, and advanced catalytic approaches. Each section is designed to provide not only a reproducible protocol but also the underlying mechanistic rationale, empowering researchers in drug discovery to select and optimize the ideal synthetic pathway for their specific molecular targets.

Foundational Strategy: The Paal-Knorr Type Condensation of 1,3-Diketones

The most established and direct route to the tetrahydroindazole scaffold involves the condensation of a cyclic 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione or its derivatives, with a hydrazine. This reaction is a variation of the Paal-Knorr synthesis for pyrazoles. The choice of hydrazine (unsubstituted, alkyl, or aryl) directly dictates the substituent at the N1 or N2 position of the resulting indazole.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the hydrazine onto one of the ketone carbonyls, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring fused to the cyclohexane backbone. In acidic conditions, the enol form of the 1,3-dione is often the reactive species. The regioselectivity (formation of 1H vs. 2H isomers) is influenced by the steric and electronic properties of the hydrazine substituent.[4] Generally, for substituted hydrazines, the reaction favors the formation of the more thermodynamically stable 1H-indazole tautomer.[4][5]

General Workflow Diagram

Caption: General workflow for Paal-Knorr type synthesis.

Representative Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This protocol is adapted from methodologies used in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors.[6]

Materials:

-

Cyclohexane-1,3-dione (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Ethanol (EtOH), 10 mL per gram of dione

-

Glacial Acetic Acid (optional, 2-3 drops)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add cyclohexane-1,3-dione and ethanol. Stir until the solid is fully dissolved.

-

Add phenylhydrazine hydrochloride to the solution. If desired, add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, allow the mixture to cool to room temperature. The product may begin to precipitate.

-

Reduce the solvent volume under reduced pressure to approximately one-third of the original volume.

-

Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Further purification can be achieved by recrystallization from ethanol.

Advanced Strategy I: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach. For tetrahydroindazoles, MCRs offer a rapid way to build molecular complexity from simple, readily available precursors.

Mechanistic Rationale

A common MCR strategy involves the reaction of a cyclic β-dicarbonyl compound (like dimedone), an aldehyde, and a hydrazine. The reaction often initiates with a Knoevenagel condensation between the aldehyde and the active methylene group of the dicarbonyl compound to form an α,β-unsaturated ketone intermediate. This intermediate then undergoes a Michael addition with the hydrazine, followed by intramolecular cyclization and dehydration, analogous to the final steps of the Paal-Knorr synthesis. This domino sequence allows for the introduction of diverse substituents at the 3-position and the N1-position of the indazole core in a single operation.

MCR Workflow Diagram

Caption: Workflow for a three-component synthesis.

Representative Protocol: L-Proline Catalyzed Synthesis of 3,4-Disubstituted Tetrahydroindazoles

This protocol demonstrates a greener approach using an organocatalyst in an aqueous medium.

Materials:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

-

L-Proline (10 mol%)

-

Ethanol/Water (1:1, 5 mL)

Procedure:

-

In a 25 mL round-bottom flask, combine dimedone (1.0 mmol), the aromatic aldehyde (1.0 mmol), L-proline (0.1 mmol), and the ethanol/water solvent (5 mL).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the hydrazine (1.2 mmol) to the reaction mixture.

-

Heat the flask to 60 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature. The product will typically precipitate from the aqueous medium.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure substituted tetrahydro-1H-indazole.

Data Summary: Scope of MCR Synthesis

| Entry | Aldehyde | Hydrazine | Yield (%) |

| 1 | Benzaldehyde | Phenylhydrazine | 92 |

| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 95 |

| 3 | 4-Nitrobenzaldehyde | Phenylhydrazine | 91 |

| 4 | 4-Methoxybenzaldehyde | Hydrazine Hydrate | 88 |

| 5 | 2-Naphthaldehyde | Phenylhydrazine | 89 |

Yields are typical and may vary based on specific reaction conditions.

Advanced Strategy II: Metal-Catalyzed Intramolecular C-H Amination

For the construction of complex indazoles, particularly those with specific substitution patterns that are difficult to access via condensation, modern metal-catalyzed C-H functionalization reactions offer a powerful alternative.[5] These methods form the crucial N-N bond or the pyrazole ring via direct C-H bond activation, providing high atom economy.

Mechanistic Rationale

A notable example is the silver(I)-mediated intramolecular oxidative C-H bond amination.[7][8] This strategy starts with a readily prepared arylhydrazone derived from a ketone. The silver(I) salt acts as an oxidant and a Lewis acid. It is proposed to coordinate to the hydrazone, promoting the formation of a nitrene-like intermediate or facilitating a concerted metalation-deprotonation pathway. This intermediate then undergoes an electrophilic attack on an ortho C-H bond of the aryl ring, leading to cyclization. Subsequent aromatization yields the 1H-indazole product. This method avoids the need for pre-functionalized starting materials (e.g., ortho-haloaryl ketones) often required in traditional cross-coupling approaches.[8]

C-H Amination Workflow Diagram

Caption: Key steps in silver-mediated C-H amination.

Representative Protocol: Silver(I)-Mediated Synthesis of a 1,6-Diphenyl-1H-indazole-3-carboxylate

This protocol is conceptualized based on the findings of Kim et al. for the synthesis of 1H-indazoles.[7]

Materials:

-

Methyl 2-((2-(4-methoxyphenyl)hydrazono)methyl)benzoate (Precursor Hydrazone) (1.0 eq)

-

Silver Acetate (AgOAc) (20 mol%)

-

Potassium Persulfate (K₂S₂O₈) (2.0 eq)

-

1,2-Dichloroethane (DCE) (0.1 M)

Procedure:

-

To an oven-dried Schlenk tube, add the precursor hydrazone (1.0 eq), silver acetate (0.2 eq), and potassium persulfate (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous 1,2-dichloroethane via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

-

Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with additional dichloromethane (DCM).

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired 1H-indazole product.

Conclusion and Future Outlook

The synthesis of substituted 4,5,6,7-tetrahydro-1H-indazoles has evolved significantly, driven by the demands of drug discovery for efficient, diverse, and sustainable chemical methods. While classical condensation reactions remain a robust and reliable entry point, novel strategies centered around multicomponent reactions and transition-metal catalysis have opened new avenues for accessing unprecedented chemical space. MCRs, in particular, align with the principles of green chemistry by maximizing atom economy and reducing step counts.[9] Concurrently, the advent of C-H functionalization provides a powerful tool for late-stage modification and the synthesis of complex analogs that were previously inaccessible. For the medicinal chemist, the choice of synthetic route will depend on the desired substitution pattern, scalability, and available starting materials. Future innovations will likely focus on enantioselective syntheses to access chiral indazole scaffolds and the development of even more efficient and environmentally benign catalytic systems.

References

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. Available at: [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]

-

AlCl3-promoted reaction of cycloalkanones with hydrazones: a convenient direct synthesis of 4,5,6,7-tetrahydro-1H-indazoles and their analogues. ResearchGate. Available at: [Link]

-

Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. Available at: [Link]

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]

-

MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Green synthesis of substituted tetrahydrocarbazoles via the condensation of phenylhydrazine derivatives with 4-piperidone hydrochloride in PEG-400 at 100°C–120°C. ResearchGate. Available at: [Link]

-

Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: Core Starting Materials and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including anti-inflammatory and kinase inhibitory activities.[1] The synthesis of this and related tetrahydroindazole derivatives is a pivotal step in the development of novel therapeutics. This guide provides an in-depth analysis of the primary synthetic routes, with a core focus on the selection and rationale of the starting materials.

Core Synthetic Strategy: The Paal-Knorr Indazole Synthesis Analogue

The most prevalent and efficient method for constructing the 4,5,6,7-tetrahydro-1H-indazole core is analogous to the Paal-Knorr synthesis of pyrazoles. This strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or a functionalized equivalent with a hydrazine derivative. For the target molecule, this translates to the reaction between a suitably substituted cyclohexane-1,3-dione derivative and hydrazine.

Key Starting Materials and Their Preparation

The judicious selection of starting materials is paramount for a successful and efficient synthesis. The primary building blocks for Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate are:

-

A Cyclic 1,3-Dicarbonyl Precursor: Typically, a derivative of cyclohexane-1,3-dione.

-

A Hydrazine Source: Hydrazine hydrate or a protected form of hydrazine.

Route 1: Synthesis from Ethyl 4-oxocyclohexanecarboxylate

A common and commercially viable starting point is Ethyl 4-oxocyclohexanecarboxylate.[2] This route involves the introduction of a second carbonyl or a masked carbonyl group at the 2-position of the cyclohexane ring.

Step 1: Formylation of Ethyl 4-oxocyclohexanecarboxylate

The initial step is a formylation reaction to introduce a hydroxymethylene group at the C-2 position, creating a reactive 1,3-dicarbonyl equivalent. This is typically achieved through a Claisen condensation with an appropriate formylating agent.

-

Starting Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Ethyl formate (or another formylating agent)

-

A strong base (e.g., sodium ethoxide, sodium hydride)

-

-

Rationale: The base deprotonates the α-carbon to the ketone, generating an enolate which then acts as a nucleophile, attacking the formylating agent. The resulting intermediate, ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate, is a key β-dicarbonyl compound primed for cyclization.

Step 2: Cyclocondensation with Hydrazine

The intermediate from Step 1 is then reacted with hydrazine to form the indazole ring.

-

Starting Materials:

-

Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate

-

Hydrazine hydrate or hydrazine hydrochloride

-

-

Rationale: The reaction proceeds via nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by intramolecular condensation and dehydration to yield the stable aromatic indazole ring.[3]

| Step | Key Reagents | Purpose | Typical Yields |

| 1 | Ethyl formate, Sodium ethoxide | Introduction of a formyl group to create a 1,3-dicarbonyl equivalent. | 70-85% |

| 2 | Hydrazine hydrate | Cyclization to form the pyrazole ring of the indazole system. | 80-95% |

digraph "Synthesis from Ethyl 4-oxocyclohexanecarboxylate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="Ethyl 4-oxocyclohexanecarboxylate"]; B[label="Ethyl 2-(hydroxymethylene)-4-\noxocyclohexanecarboxylate"]; C [label="Ethyl 4,5,6,7-tetrahydro-\n1H-indazole-5-carboxylate"];

A -> B[label="Ethyl formate,\nNaOEt"]; B -> C [label="Hydrazine hydrate"]; }

Figure 1: Synthesis from Ethyl 4-oxocyclohexanecarboxylate.

Route 2: Synthesis from Cyclohexane-1,3-dione

An alternative approach begins with the more readily available cyclohexane-1,3-dione. This route requires the introduction of the ethyl carboxylate group.

Step 1: Carboxylation of Cyclohexane-1,3-dione

This can be a more challenging transformation. One strategy involves the generation of the dianion of cyclohexane-1,3-dione followed by reaction with an electrophilic carboxylating agent like ethyl chloroformate. However, controlling the regioselectivity can be difficult.

A more controlled approach involves the synthesis of a precursor already containing the desired ester functionality. For instance, the Dieckmann condensation of a suitable diethyl adipate derivative can yield a cyclic β-keto ester.

Step 2: Formylation and Cyclization

Following the successful introduction of the ethyl carboxylate group to the cyclohexane-1,3-dione scaffold, the subsequent steps of formylation and cyclocondensation with hydrazine would proceed as described in Route 1.

Alternative Starting Material: 2-Methyl-1,3-cyclohexanedione

For the synthesis of related derivatives, 2-methyl-1,3-cyclohexanedione is a common starting material.[4][5][6] It can be prepared from resorcinol or through the cyclization of ethyl 5-oxoheptanoate.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add ethyl formate at 0-5 °C.

-

Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate in ethanol to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with ice-cold dilute hydrochloric acid to neutralize the base.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

-

Dissolve ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Conclusion

The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is most efficiently achieved through a cyclocondensation reaction. The choice of starting material, either Ethyl 4-oxocyclohexanecarboxylate or a pre-functionalized cyclohexane-1,3-dione derivative, will depend on commercial availability, cost, and the desired scale of the synthesis. The formylation of a cyclic β-keto ester followed by reaction with hydrazine represents a robust and high-yielding approach to this important heterocyclic scaffold, providing a solid foundation for the development of novel drug candidates.

References

- El Ashry, E. H., Awad, L. F., & Bdeewy, O. K. (2019). Synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine. Mediterranean Journal of Chemistry, 7(6), 463-471.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Al-Ostath, A. I., El-Apasery, M. A., & El-Tohamy, S. A. (2013). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 18(8), 9497–9515.

- Wang, L., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.

- Begley, M. J., & St-Jacques, M. (1975). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1, (15), 1433-1437.

- Sun, J., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172.

- Kumar, V., & Kaur, K. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1039-1065.

-

Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. International Journal of Drug Design and Discovery, 3(3), 773-779.

- Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5621.

- Google Patents. (n.d.). EP0061669B1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

-

Mol-Instincts. (n.d.). ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.

- Google Patents. (n.d.). CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione.

- Raja, C., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 23-30.

-

PubChem. (n.d.). 2-Hydroxycyclohexane-1,3-dione. Retrieved from [Link]

Sources

- 1. 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (1965310-32-0) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 6. 2-Methyl-1,3-cyclohexanedione synthesis - chemicalbook [chemicalbook.com]

Foreword: The Tetrahydroindazole Scaffold - A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Core Mechanisms of Tetrahydroindazole Formation

The 4,5,6,7-tetrahydroindazole ring system, a fused heterocycle comprising a pyrazole and a cyclohexane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for orienting substituents into the binding pockets of biological targets with high specificity. Consequently, this motif is integral to a wide array of pharmacologically active agents, including inhibitors of critical enzymes like dihydroorotate dehydrogenase (DHODH), cyclin-dependent kinases (CDK2), and interleukin-2 inducible T-cell kinase (ITK).[1][2][3][4][5] The development of robust and efficient synthetic routes to this core is paramount for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary cyclization mechanisms for constructing the tetrahydroindazole framework, grounded in field-proven insights and authoritative references.

The Workhorse Reaction: Condensation of 1,3-Dicarbonyl Precursors with Hydrazines

The most prevalent and historically significant method for constructing the pyrazole ring of the tetrahydroindazole system is the condensation reaction between a cyclic 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative. This approach is an extension of the classical Knorr pyrazole synthesis.[6][7]

The Core Mechanism: A Stepwise Annulation

The reaction proceeds through a well-established pathway involving initial hydrazone formation followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., 2-acylcyclohexanone or cyclohexane-1,3-dione). This is typically the faster, initial step, leading to the formation of a hydrazone intermediate after the elimination of a water molecule.

-

Intramolecular Cyclization: The crucial ring-forming step involves the attack of the second nitrogen atom of the hydrazone onto the remaining carbonyl group. This intramolecular nucleophilic addition forms a five-membered heterocyclic hemiaminal intermediate.

-

Dehydration & Aromatization: The final step is the elimination of a second molecule of water from the hemiaminal intermediate. This dehydration step results in the formation of the stable, aromatic pyrazole ring, yielding the final tetrahydroindazole product.

The entire process is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attacks.[7][8]

Caption: General mechanism for tetrahydroindazole formation via condensation.

The Challenge of Regioselectivity

A critical consideration in this synthesis, particularly when using substituted hydrazines (R'-NHNH₂) and unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial condensation can occur at either of the two non-equivalent carbonyl groups, and either nitrogen of the substituted hydrazine can act as the initial nucleophile. This can lead to the formation of a mixture of two regioisomers (N-1 vs. N-2 substituted tetrahydroindazoles).[9][10]

The outcome is governed by a delicate interplay of:

-

Steric Hindrance: Bulky substituents on the hydrazine or the dicarbonyl can direct the reaction to the less sterically hindered carbonyl group.

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to initial attack.

-

Reaction Conditions: Factors such as pH, solvent, and temperature can influence the reaction pathway and the ratio of the resulting isomers.[8]

Controlling this regioselectivity is a key objective. Strategies include leveraging strong electronic or steric biases in the substrates or employing specific reaction protocols that favor one isomer.[10][11] For instance, multi-component reactions catalyzed by ytterbium triflate have been shown to provide high regioselectivity in the synthesis of 2-substituted tetrahydroindazolones.[11]

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of a tetrahydroindazole derivative based on procedures described in the literature.[9][12]

Synthesis of 1-Propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Derivative

-

Preparation of the 1,3-Dicarbonyl Equivalent: Commercially available 1,4-dioxaspiro[4.5]decan-8-one is acylated with diethyloxalate in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to yield the β-ketoester precursor.[12]

-

Cyclization: The resulting β-ketoester (1.0 equivalent) is dissolved in a suitable solvent such as ethanol.

-

Hydrazine Addition: Propylhydrazine (1.1 equivalents) is added to the solution.

-

Reaction: The mixture is heated to reflux (e.g., 80 °C) for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure tetrahydroindazole derivative.[12]

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-(diethyloxalate)-1,4-dioxaspiro[4.5]decan-8-one | Propylhydrazine | EtOH, Reflux | Ethyl 1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (protected) | 82% | [12] |

| 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione | 2-Hydrazinopyridine | EtOH, 80 °C | 3,6,6-trimethyl-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one | 95% | [13] |

| Ethyl cyclohexanone-4-carboxylate derived hydrazone | Vilsmeier Reagent | Microwave | Ethyl 4,5,6,7-tetrahydroindazole-6-carboxylate derivatives | Excellent | [14][15] |

Intramolecular [3+2] Cycloaddition Strategies

A more modern and elegant approach to constructing fused heterocyclic systems involves intramolecular [3+2] cycloaddition reactions. In this strategy, a 1,3-dipole and a dipolarophile (an alkene) are tethered within the same molecule, facilitating a highly efficient ring-closing reaction.

Mechanism: The Intramolecular Nitrile Oxide Cycloaddition (INOC) Pathway

While less common for tetrahydroindazoles themselves, the principle is well-demonstrated in the synthesis of related fused heterocycles and offers a powerful conceptual framework.[16]

-

Precursor Synthesis: A linear precursor is synthesized containing both an oxime functionality (which will become the nitrile oxide) and an alkene, separated by a suitable tether.

-

In Situ Generation of the 1,3-Dipole: The oxime is converted in situ into a highly reactive nitrile oxide. This is typically achieved by oxidation with an agent like sodium hypochlorite (NaOCl).

-

Intramolecular Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition with the tethered alkene. This concerted or near-concerted reaction forms the five-membered ring in a single, stereocontrolled step.

The regioselectivity and stereoselectivity of the cyclization are dictated by the length and conformation of the tether connecting the two reactive moieties.[16] This method provides a powerful entry into complex polycyclic systems.[16]

Caption: Conceptual workflow for Intramolecular [3+2] Cycloaddition.

A related strategy involves the [3+2] dipolar cycloaddition of arynes and sydnones, which, after extrusion of CO₂, provides a rapid and efficient route to 2H-indazoles under mild conditions.[17]

Catalytic and Enantioselective Methodologies

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of tetrahydroindazoles. These methods utilize chiral catalysts to control the three-dimensional arrangement of atoms during the cyclization process, yielding a single enantiomer of the product.

Principle of Asymmetric Catalysis

In a typical catalytic cycle, a chiral catalyst (often a metal complex with a chiral ligand or an organocatalyst) reversibly binds to one or more of the reactants. This forms a chiral, non-racemic intermediate complex. Within this complex, the catalyst's chiral environment sterically and electronically directs the subsequent bond-forming reaction to proceed along a specific pathway, leading preferentially to one enantiomer of the product.

Isothiourea-catalyzed enantioselective Michael addition-lactonisation processes have been successfully employed to generate highly functionalized tetrahydroindolizine derivatives, a strategy whose principles can be adapted to other fused N-heterocycles.[18][19] Similarly, iridium-catalyzed asymmetric reductive amination provides a powerful method for producing chiral tetrahydroisoquinolines.[20] These advanced methods allow for the construction of complex, polyfunctionalized heterocyclic architectures from simple starting materials with high levels of stereocontrol.[18][19]

Caption: A generalized workflow for asymmetric catalysis.

Concluding Remarks and Future Outlook

The synthesis of the tetrahydroindazole core is a mature field dominated by the robust condensation of 1,3-dicarbonyls and hydrazines. This method remains the workhorse for accessing a wide variety of analogues. However, challenges, particularly in controlling regioselectivity, persist. Modern strategies, including intramolecular cycloadditions and multi-component reactions, offer elegant solutions for constructing this privileged scaffold with increased efficiency and complexity.

The future of tetrahydroindazole synthesis will undoubtedly focus on the continued development of catalytic enantioselective methods. The ability to access single-enantiomer products directly is a critical requirement for modern drug development. Innovations in catalyst design and the exploration of novel cyclization cascades will empower chemists to synthesize next-generation therapeutics based on this versatile and potent heterocyclic core.

References

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.

- Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evalu

- One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase. DigitalCommons@URI.

- Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evalu

- Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine deriv

- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.

- Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives. Chemical Science (RSC Publishing).

- Intramolecular [3 + 2] Nitrile Oxide Cycloaddition: Synthesis of Tetrahydroisoxazoloindazoles.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Request PDF.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.

- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed - NIH.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Unknown Source.

- Paal–Knorr synthesis. Wikipedia.

- Paal–Knorr pyrrole synthesis | Request PDF.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog

- Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed.

- Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. PMC - NIH.

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.

- Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).

- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor

- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. ElectronicsAndBooks.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 12. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation | Bentham Science [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

tautomerism in 4,5,6,7-tetrahydro-1H-indazole derivatives

An In-depth Technical Guide to Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Derivatives for Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous bioactive molecules. However, the inherent tautomeric nature of this heterocycle presents a significant challenge that directly impacts molecular properties, biological activity, and intellectual property. Misinterpretation or neglect of tautomerism can lead to irreproducible results and flawed structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the annular . We delve into the structural characteristics of the primary 1H- and 2H-tautomers, the physicochemical factors that govern their equilibrium, and the critical analytical methodologies required for their definitive characterization and quantification. By presenting field-proven experimental and computational protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling a more rational and robust approach to designing the next generation of indazole-based therapeutics.

The Criticality of Tautomerism in Tetrahydroindazole-Based Drug Discovery

Tautomers are structural isomers of organic compounds that readily interconvert, most commonly through the migration of a proton.[1] For N-heterocycles like 4,5,6,7-tetrahydro-1H-indazole, this phenomenon, known as annular tautomerism, involves the shuttling of a proton between the two nitrogen atoms of the pyrazole ring.[2] This seemingly subtle shift results in two distinct molecular entities—the 1H- and 2H-tautomers—each with unique electronic, steric, and hydrogen bonding profiles.

The implications for drug discovery are profound. The two tautomers of a single parent molecule can exhibit vastly different:

-

Pharmacodynamics: One tautomer may bind to a biological target with high affinity, while the other is inactive. The dominant tautomer in solution is not necessarily the bioactive one.[3]

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and metabolic stability are tautomer-dependent, directly influencing absorption, distribution, metabolism, and excretion (ADME).[4]

-

Physicochemical Stability: The tautomeric ratio can be sensitive to the solid-state form (polymorphism) and formulation excipients, impacting drug stability and shelf-life.[5]

Therefore, a comprehensive understanding and rigorous control of tautomerism are not merely academic exercises; they are prerequisites for successful, data-driven drug development. This guide provides the foundational knowledge and practical methodologies to address this challenge head-on.

The Tautomeric Landscape of 4,5,6,7-Tetrahydro-1H-Indazoles

The primary equilibrium in unsubstituted and C-substituted 4,5,6,7-tetrahydro-1H-indazoles is the annular tautomerism between the 1H- and 2H-forms.

Annular Tautomers: 1H-Indazole and 2H-Indazole

Caption: Annular tautomeric equilibrium in 4,5,6,7-tetrahydro-1H-indazole.

Physicochemical Factors Governing Tautomeric Equilibrium

The ratio of 1H- to 2H-tautomers in equilibrium is not fixed. It is a dynamic state influenced by a delicate interplay of intrinsic molecular features and the surrounding environment.

-

Solvent Polarity and Hydrogen Bonding: The solvent environment is a primary determinant of the tautomeric ratio.[4] Polar protic solvents can stabilize a more polar tautomer through hydrogen bonding. For instance, in N-confused tetraphenylporphyrin, the tautomeric equilibrium shows a strong correlation with the hydrogen-bond accepting ability of the solvent.[9] Conversely, non-polar solvents may favor less polar forms or those that can form stable, intramolecularly hydrogen-bonded dimers.

-

Substituent Effects: The electronic nature of substituents on the indazole ring can dramatically influence the relative stability of the tautomers. Electron-withdrawing or electron-donating groups can differentially stabilize or destabilize the positive and negative charge distribution in the transition state of proton transfer, thereby shifting the equilibrium.

-

Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies are a powerful tool for investigating the thermodynamics of the tautomerization process.[10]

-

pH: The acidity or basicity of the medium can dictate the protonation state of the indazole ring, favoring one tautomer or the deprotonated indazolate anion.

Core Analytical Methodologies for Tautomer Elucidation

A multi-pronged analytical approach is essential for the unambiguous characterization and quantification of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution.[11] Because proton exchange between the nitrogen atoms is typically slow on the NMR timescale, distinct sets of signals for each coexisting tautomer can often be observed.

This protocol provides a self-validating system for determining the tautomeric ratio.

1. Sample Preparation: a. Accurately weigh ~5-10 mg of the tetrahydroindazole derivative. b. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Start with DMSO-d₆, as its hydrogen-bond accepting nature often helps to resolve N-H signals. c. Add a known quantity of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene) if absolute concentration is needed, though it is not required for ratio determination.

2. Data Acquisition: a. Record a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). b. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification. A d1 of 10-30 seconds is often a safe starting point. c. Acquire the spectrum with a high signal-to-noise ratio.

3. Data Processing and Analysis: a. Carefully phase and baseline correct the spectrum. b. Identify pairs of well-resolved signals that are unique to each tautomer. Protons on the pyrazole ring or adjacent to it are often the most sensitive to the tautomeric state. c. Integrate the chosen signal for the 1H-tautomer (I₁H) and the corresponding signal for the 2H-tautomer (I₂H). d. Self-Validation: Repeat the integration for a second, independent pair of signals. The calculated ratio should be consistent within experimental error. e. Calculate the molar ratio and percentage of each tautomer:

- Ratio (1H:2H) = I₁H : I₂H

- % 1H-Tautomer = [I₁H / (I₁H + I₂H)] * 100

4. Causality and Interpretation:

- The ¹³C and ¹⁵N NMR spectra provide complementary and often more decisive data. The chemical shifts of the carbon and nitrogen atoms within the pyrazole ring are highly sensitive to the location of the proton.[11] For instance, a large difference in nitrogen shielding (often >20 ppm) is typically observed between the N-H and N= sites in isomeric systems.[11]

- Running the experiment in multiple solvents of varying polarity (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) will reveal the influence of the environment on the equilibrium.

start [label="Start: Tetrahydroindazole Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep [label="1. Sample Preparation\n(Dissolve in Deuterated Solvent)"];

acquire [label="2. ¹H NMR Data Acquisition\n(Ensure long relaxation delay, d1)"];

process [label="3. Spectral Processing\n(Phase & Baseline Correction)"];

identify [label="4. Identify Unique Signals\n(Find distinct peaks for 1H & 2H tautomers)"];

integrate [label="5. Integrate Signals\n(Measure area of I_1H and I_2H)"];

calculate [label="6. Calculate Ratio\n(%1H = [I_1H / (I_1H + I_2H)] * 100)"];

validate [label="7. Self-Validation\n(Repeat with different signal pair)", shape=diamond, fillcolor="#FBBC05"];

end [label="End: Quantified Tautomer Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep;

prep -> acquire;

acquire -> process;

process -> identify;

identify -> integrate;

integrate -> calculate;

calculate -> validate;

validate -> end [label="Consistent"];

validate -> identify [label="Inconsistent", style=dashed];

}

Caption: Experimental workflow for quantitative tautomer analysis using NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While less structurally informative than NMR, UV-Vis spectroscopy is a highly sensitive method for quantitative analysis, especially when tautomers have distinct chromophores.[12] The benzenoid 1H-tautomer and the quinonoid 2H-tautomer are expected to have different electronic transitions and thus different absorption maxima (λ_max).

This protocol relies on establishing the individual spectra of each tautomer, often by using "fixed" N-methylated analogues.

1. Synthesis of Reference Compounds: a. Synthesize the N1-methyl and N2-methyl analogues of the tetrahydroindazole derivative. These compounds are "locked" into the 1H and 2H forms, respectively, and serve as pure standards.

2. Sample Preparation: a. Prepare stock solutions of the tautomeric compound and the two N-methylated standards in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a precise concentration (e.g., 10⁻⁵ M).

3. Data Acquisition: a. Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the N1-methyl standard to obtain the spectrum of the pure 1H-tautomer. b. Record the spectrum for the N2-methyl standard to obtain the spectrum of the pure 2H-tautomer. c. Record the spectrum of the tautomeric mixture under identical conditions.

4. Data Analysis: a. Identify wavelengths where the absorption difference between the two tautomers is maximal. b. The spectrum of the mixture is a linear combination of the spectra of the individual components. The tautomeric ratio can be determined by solving a system of linear equations (Beer's Law) or by using chemometric methods for deconvolution.[7] c. The equilibrium constant (K_T = [2H]/[1H]) can be calculated from the determined molar fractions.

5. Causality and Interpretation:

- This method's validity rests on the assumption that the N-methyl group does not significantly perturb the chromophore compared to an N-H proton. This is generally a reasonable assumption but should be noted as a potential source of minor error.

- Changing the solvent and re-measuring the spectra can provide valuable information on how the environment shifts the tautomeric equilibrium.[9]

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and corroborating experimental findings.[8][13]

1. Structure Generation: a. Build the 3D structures of the 1H- and 2H-tautomers of the target molecule in a molecular modeling program.

2. Geometry Optimization: a. Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[8][13] This finds the lowest energy conformation for each tautomer.

3. Energy Calculation: a. Calculate the single-point electronic energy for each optimized structure. b. Perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. This confirms the structures are true minima (no imaginary frequencies) and provides a more accurate energy value.

4. Solvation Effects (Optional but Recommended): a. To model the system in solution, repeat the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest.

5. Analysis: a. Compare the final Gibbs free energies (G) of the tautomers. The tautomer with the lower free energy is predicted to be the more stable. b. The energy difference (ΔG) can be used to predict the equilibrium constant: ΔG = -RT ln(K_T).

Data Presentation: A Case Study on Tetrahydroindazol-4-ones

While specific data for non-functionalized 4,5,6,7-tetrahydro-1H-indazoles is sparse in the literature, a comprehensive study on the closely related 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one provides an excellent, quantitative example of the principles discussed.[8][13]

Table 1: Calculated Relative Energies and Experimental Ratio for Tautomers of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

| Tautomer | Method (Gas Phase) | Relative Energy (kJ/mol) | Experimental Ratio (in DMSO-d₆) |

| 1H | B3LYP/6-31G | 1.9 | ~45% |

| 2H | B3LYP/6-31G | 0.0 (Most Stable) | ~55% |

| OH | B3LYP/6-31G** | 41.7 | Not Observed |

| Data synthesized from Pérez Medina et al., Molecules 2006.[8][13] |

This case study is particularly instructive as it demonstrates a scenario where substitution (the 3-methyl group) leads to the 2H-tautomer being slightly more stable, a reversal of the typical trend for unsubstituted indazole.[8] The experimental observation in DMSO-d₆ of a nearly 1:1 mixture underscores the small energy difference and highlights the necessity of experimental verification.[13]

Conclusion: A Call for Rigor in Tautomer-Aware Drug Design

The tautomerism of 4,5,6,7-tetrahydro-1H-indazole derivatives is a fundamental chemical property with far-reaching consequences in drug discovery. The assumption of a single, static structure for this scaffold is a critical oversight that can mask the true drivers of biological activity and lead to costly development failures.

Researchers and drug development professionals must adopt a rigorous, evidence-based approach. The systematic application of modern analytical techniques—primarily high-field NMR spectroscopy complemented by UV-Vis spectroscopy and computational chemistry—is not optional, but essential. By characterizing the tautomeric landscape of lead compounds under various physiologically relevant conditions, teams can build more accurate SAR models, optimize ADME properties with greater confidence, and secure robust intellectual property. Embracing the complexity of tautomerism will ultimately pave the way for the development of safer, more effective, and more reliable indazole-based medicines.

References

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

-

Yadav, G., Singh, S. K., & Singh, P. P. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1563. [Link]

-

Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(6), 1169-1176. [Link]

-

Kumar, A., Sharma, G., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-65. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health. [Link]

-

Elguero, J., Claramunt, R. M., & Light, M. E. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2010(8), 16-37. [Link]

-

Yoshida, K., et al. (2007). Supporting Information for A Versatile Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(38), 7244-7247. [Link]

-

O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

-

Harvey, J. D. (2015). Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(21), 11031-11038. [Link]

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor, J. B. (2013). Tautomerism in drug discovery. Journal of medicinal chemistry, 56(19), 7461-7466. [Link]

-

Jin, G., et al. (2022). Quantum Simulation of Preferred Tautomeric State Prediction. arXiv preprint arXiv:2210.02977. [Link]

-

Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

Kimberg, V., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4876-4884. [Link]

-

Flasche, M., et al. (2022). Combined NMR and UV/Vis spectroscopy for the determination of quantum yields of photochromic systems. Magnetic Resonance in Chemistry, 60(11), 1017-1025. [Link]

-

Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-704. [Link]

-

Alexander, A. M., et al. (2007). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications, (22), 2246-2248. [Link]

-

Sicho, M., et al. (2012). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases. Journal of Chemical Information and Modeling, 52(12), 3299-3309. [Link]

-

Claramunt, R. M., et al. (1995). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 33(7), 595-600. [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

Fülöp, F., et al. (1990). Structural studies on bio-active compounds. Part 12. Tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones in the solid phase and in solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1860. [Link]

-

Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Anonymous. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Harvey, J. D. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(21), 11031-11038. [Link]

-

Farcasiu, D., & Hancu, D. (1997). Solvent effects in NMR spectroscopy. Aprotic versus protic solvents. Magnetic Resonance in Chemistry, 35(11), 784-788. [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole. Retrieved from [Link]

-

Ryabova, A. S., et al. (2023). Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations. Molecules, 28(21), 7381. [Link]

-

Minkin, V. I., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

-

Harvey, J. D. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Nehra, B., et al. (2023). Synthesis of bioactive N,S-heterocycles under solvent-free conditions. ResearchGate. [Link]

-

Anonymous. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Scribd. Retrieved from [Link]

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Introduction

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful formulation and clinical application. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this indazole derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory and scientific principles. The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory and kinase modulation properties.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights for the robust evaluation of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[4][5][6][7] Inadequate solubility can lead to poor absorption and formulation challenges. Therefore, a multi-faceted approach to solubility assessment is essential, encompassing both kinetic and thermodynamic measurements.

The Rationale for Comprehensive Solubility Assessment

A common criterion for drug discovery compounds is a solubility of greater than 60 µg/mL.[5] Solubility is not an intrinsic property but is influenced by factors such as the compound's structure (lipophilicity, hydrogen bonding, crystal energy) and the solution's conditions (pH, co-solvents, ionic strength, temperature).[5] We will explore two primary types of solubility testing:

-

Kinetic Solubility: This high-throughput screening method is ideal for early-stage drug discovery.[5][6] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous medium.[6] This provides a rapid assessment to guide initial lead optimization.

-

Thermodynamic (Equilibrium) Solubility: This method determines the true equilibrium concentration of a compound in a saturated solution.[4][5] It is a more time-consuming but accurate measurement, crucial for pre-formulation and later stages of drug development.[5][6]

Experimental Protocols for Solubility Determination

Nephelometry measures light scattering from suspended particles to detect precipitation.[5][7]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Nephelometric Reading: Measure the turbidity in each well using a nephelometer. The lowest concentration showing significant light scattering above the background is determined as the kinetic solubility.

The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Protocol:

-

Sample Preparation: Add an excess amount of solid Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids. Centrifugation can also be used for phase separation.[8]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8]

Data Presentation: Solubility Profile

| Parameter | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) |

| Kinetic Solubility | PBS, pH 7.4 | 25 | Example Data |

| Thermodynamic Solubility | 0.1 N HCl, pH 1.2 | 37 | Example Data |

| Thermodynamic Solubility | Acetate Buffer, pH 4.5 | 37 | Example Data |

| Thermodynamic Solubility | Phosphate Buffer, pH 6.8 | 37 | Example Data |

| Thermodynamic Solubility | Phosphate Buffer, pH 7.4 | 37 | Example Data |

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[9][10] Forced degradation studies are a regulatory requirement and a vital tool in the development of stability-indicating analytical methods.[11][12][13][14] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[9][15]

Rationale for Forced Degradation Studies

The primary objectives of forced degradation studies are:

-

To elucidate the degradation pathways of the drug substance.[11][13]

-

To identify the likely degradation products that could form under various conditions.[15]

-